PHA-543613 is a synthetic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [] This receptor is a ligand-gated ion channel found in the central nervous system and plays a crucial role in various physiological processes, including cognition, inflammation, and neuroprotection. PHA-543613's selectivity for the α7nAChR makes it a valuable tool for investigating the role of this receptor in both health and disease. Research exploring its therapeutic potential in conditions such as Alzheimer’s disease, schizophrenia, and chronic pain is ongoing. []
PHA-543613 is a synthetic compound that acts as an agonist of the alpha-7 nicotinic acetylcholine receptor. It has garnered interest for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that PHA-543613 can enhance cognitive function and has neuroprotective properties, making it a valuable candidate for further exploration in pharmacological studies.
PHA-543613 was developed as part of research aimed at identifying selective ligands for nicotinic acetylcholine receptors. It is derived from a series of compounds designed to target the alpha-7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive processes and neuroprotection .
PHA-543613 is classified as a small molecule ligand specifically targeting the alpha-7 subtype of nicotinic acetylcholine receptors. This classification places it within the broader category of cholinergic agents, which are compounds that influence the action of acetylcholine, a key neurotransmitter involved in memory and learning.
The synthesis of PHA-543613 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final compound. The process often utilizes techniques such as:
The synthetic pathway generally includes the use of various reagents and solvents under controlled conditions to ensure high purity and yield. Detailed methodologies can be found in specialized literature focusing on nicotinic receptor ligands .
PHA-543613's molecular structure features a complex arrangement that includes a bicyclic core structure, which is essential for its interaction with the alpha-7 nicotinic acetylcholine receptor. The specific arrangement of functional groups contributes to its agonistic activity.
Key structural data includes:
PHA-543613 participates in various chemical reactions primarily through its functional groups, which can engage in hydrogen bonding and hydrophobic interactions with biological targets.
Reactions involving PHA-543613 often include:
The mechanism by which PHA-543613 exerts its effects involves:
Experimental data support these mechanisms, showing significant improvements in cognitive performance in animal models treated with PHA-543613 compared to controls .
PHA-543613 is characterized by:
Key chemical properties include:
PHA-543613 is primarily explored for its potential applications in:
Research continues to explore its efficacy and safety profile, aiming to establish PHA-543613 as a therapeutic agent in clinical settings targeting cognitive impairments and neurodegeneration .
PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide) is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), distinguished by its high brain penetrance and oral bioavailability. This small molecule (molecular weight: 271.32 g/mol; hydrochloride salt: 307.78 g/mol) emerged as a critical tool compound for investigating cholinergic pathways in neurodegenerative and neuropsychiatric disorders [2] [6] [8]. The α7nAChR represents a promising therapeutic target due to its extensive distribution in the hippocampus and cortex—brain regions essential for memory formation and synaptic plasticity. Dysfunction of this receptor is implicated in Alzheimer's disease (AD), schizophrenia, Parkinson's disease (PD), and stroke pathophysiology, positioning PHA-543613 as a molecule of significant translational interest [1] [3] [7].
Table 1: Key Properties of PHA-543613
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₇N₃O₂ (free base) | Enables blood-brain barrier penetration |
Selectivity | >100-fold for α7nAChR over other nAChRs | Minimizes off-target effects (e.g., α3β4, α4β2, α1β1γδ) [4] [8] |
Brain Penetrance | High | Facilitates central nervous system actions |
Solubility | 100 mM in water; 25 mM in DMSO | Supports experimental dosing in preclinical models [8] |
Primary Therapeutic Target | α7nAChR | Addresses cognitive deficits and neuroinflammation |
The cholinergic hypothesis of cognitive dysfunction, first postulated in the 1980s, identified acetylcholine depletion as a core feature of Alzheimer's disease. Early therapeutics focused on acetylcholinesterase inhibitors (e.g., donepezil) to boost synaptic acetylcholine levels. However, these drugs non-selectively activate multiple nAChR subtypes, causing peripheral side effects like gastrointestinal distress [3] [10]. This limitation propelled research into subtype-selective agonists. The α7nAChR gained prominence due to its:
Initial α7nAChR agonists like GTS-21 showed cognitive benefits but lacked receptor selectivity. PHA-543613 emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing brain penetration and selectivity—a milestone in refining α7nAChR-targeted pharmacotherapy [2] [8].
Table 2: Evolution of α7nAChR Agonists in Neuroscience Research
Agonist | Key Advancement | Limitation |
---|---|---|
GTS-21 | First proof-of-concept for α7-mediated cognition enhancement | Partial agonist; off-target effects |
A-582941 | Demonstrated synaptic protein upregulation in AD models | Limited brain penetrance |
PHA-543613 | Full agonist with high selectivity and brain penetration | Not advanced to late-stage clinical trials |
PNU-282987 | Validated neuroprotection in stroke models | Poor oral bioavailability |
PHA-543613 was discovered by Pfizer in 2006 through rational drug design targeting the α7nAChR orthosteric binding site. The compound's furo[2,3-c]pyridine-5-carboxamide scaffold linked to an (R)-quinuclidine moiety was critical for:
Development prioritized schizophrenia applications, evidenced by PHA-543613's ability to normalize sensory gating deficits in rodent models. However, its therapeutic potential was soon expanded to neurodegenerative diseases following findings of α7nAChR dysfunction in AD and PD [2] [4].
Table 3: Selectivity Profile of PHA-543613
Receptor | Activity | Experimental Assay |
---|---|---|
α7nAChR | Agonist (Ki = 8.8 nM) | Radioligand binding; Ca²⁺ imaging [4] [8] |
α4β2 nAChR | Inactive (IC₅₀ >10 μM) | Electrophysiology |
α3β4 nAChR | Inactive | Competition binding |
5-HT₃ | Inactive | Serotonin receptor functional assay |
Muscarinic M1–M5 | Inactive | Radioligand binding |
Alzheimer’s Disease
PHA-543613 counteracts multiple AD pathologies:
Parkinson’s Disease and Stroke
Schizophrenia
Table 4: Mechanisms Underlying PHA-543613 Neuroprotection
Pathology | Mechanism | Functional Outcome |
---|---|---|
Excitotoxicity | ↓ Microglial activation; ↑ Ca²⁺ buffering | 40–60% neuron survival in excitotoxic models [7] |
Aβ Oligomer Toxicity | ↑ PI3K/Akt pathway; ↓ GSK-3β activity | LTP restoration; memory improvement [1] [10] |
BBB Disruption (Stroke) | ↑ Claudin-3/5 expression via β-catenin stabilization | 30% reduction in brain edema [5] |
Neuroinflammation | ↓ TNF-α, IL-1β release from astrocytes | Attenuated dopaminergic neuron loss [7] |
Table 5: Nomenclature of PHA-543613
Identifier Type | Name |
---|---|
IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide |
Synonyms | PHA-543,613; PHA-00543613; (R)-N-(quinuclidin-3-yl)furo[2,3-c]pyridine-5-carboxamide |
CAS Number (free base) | 892497-69-7 |
CAS Number (hydrochloride) | 1586767-92-1 |
PubChem CID | 9930121 |
UNII | R36R9KVD6Y |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7